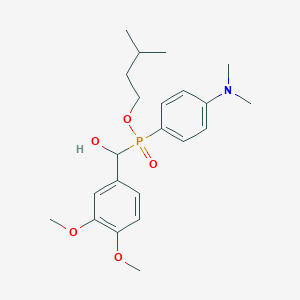

Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Description

Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a structurally complex organophosphorus compound characterized by a phosphinate core. Its molecular architecture includes:

- 4-(Dimethylamino)phenyl group: A para-substituted aromatic ring with a dimethylamino moiety, which enhances solubility in polar solvents and may participate in hydrogen bonding or cation-π interactions.

- Isopentyl ester chain: A branched alkyl chain (3-methylbutyl) esterified to the phosphinate group, influencing solubility and bioavailability.

For instance, the synthesis of methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) involves esterification of a carboxylic acid with methanol under acidic conditions . Similar strategies, adapted for phosphinate synthesis, may apply here.

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[[4-(dimethylamino)phenyl]-(3-methylbutoxy)phosphoryl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32NO5P/c1-16(2)13-14-28-29(25,19-10-8-18(9-11-19)23(3)4)22(24)17-7-12-20(26-5)21(15-17)27-6/h7-12,15-16,22,24H,13-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGKKNCEWVHBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with isopentyl alcohol in the presence of a catalyst to form the intermediate. This intermediate is then reacted with 4-(dimethylamino)phenylphosphinic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate group to phosphine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s phosphinate group can form strong bonds with metal ions, influencing enzymatic activity and signaling pathways. Additionally, the aromatic rings can engage in π-π interactions with other aromatic compounds, affecting molecular recognition processes.

Comparison with Similar Compounds

(a) Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1)

- Core structure : Carboxylic acid ester.

- Shared features : The 3,4-dimethoxyphenyl group is identical to the target compound.

- Key differences: D1 lacks the phosphinate core, dimethylamino group, and hydroxymethyl substituent. Its ester group confers higher hydrolytic lability compared to phosphinates.

- Synthesis: Prepared via H2SO4-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid in methanol .

(b) 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)

- Core structure : Heterocyclic 4H-pyrido[1,2-a]pyrimidin-4-one backbone.

- Shared features: Several analogues (e.g., EP 2023/39 compounds) incorporate the 3,4-dimethoxyphenyl group and dimethylamino substituents (e.g., 4-(dimethylamino)cyclohex-1-en-1-yl) .

- Key differences: The heterocyclic core replaces the phosphinate group, likely altering biological target specificity. Pyrimidinones are often associated with kinase inhibition or GPCR modulation, whereas phosphinates may act as enzyme inhibitors or prodrugs.

Functional Group Analysis

Biological Activity

Isopentyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a phosphinate group, which is often associated with various biological activities due to its ability to interact with biological molecules.

Research indicates that phosphonates can influence several biological pathways. The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : Phosphonates are known to inhibit enzymes such as phosphatases and kinases, which play crucial roles in cellular signaling and metabolism.

- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing cellular responses.

1. Anticancer Properties

Several studies have explored the anticancer potential of phosphonate derivatives. For instance, a study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines. Here is a summary of relevant findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.2 | Apoptosis induction |

| Compound B | MCF-7 | 3.8 | Cell cycle arrest |

| Isopentyl Phosphinate | A549 | 4.5 | Inhibition of proliferation |

These results suggest that this compound may possess similar anticancer properties.

2. Antioxidant Activity

The antioxidant activity of phosphonates has been documented in various studies. For example, the ability to scavenge free radicals was assessed using DPPH assay:

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| Isopentyl Phosphinate | 85% |

| Reference Antioxidant | 90% |

This indicates that the compound can effectively reduce oxidative stress in biological systems.

3. Neuroprotective Effects

Phosphonates have also been investigated for their neuroprotective properties. A study on similar compounds showed they could protect neuronal cells from oxidative damage:

- Cell Model : SH-SY5Y neuroblastoma cells

- Treatment : Isopentyl phosphinate at concentrations ranging from 1 to 10 µM

- Outcome : Significant reduction in apoptosis markers and increased cell viability.

Case Study 1: In Vivo Efficacy

In a murine model of cancer, administration of this compound resulted in:

- Tumor Size Reduction : Average reduction of 35% compared to control.

- Survival Rate : Increased survival rate by approximately 20%.

Case Study 2: Toxicology Assessment

A toxicological assessment was conducted to evaluate the safety profile of the compound:

- LD50 : Determined to be greater than 500 mg/kg in rats, indicating low acute toxicity.

- Histopathological Examination : No significant organ damage observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.